1-(4-chlorophenyl)pyridin-2(1H)-one
Description
1-(4-Chlorophenyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a 4-chlorophenyl group at the 1-position. Its molecular formula is C₁₁H₈ClNO, with a molecular weight of 205.64 g/mol. The compound’s structure combines a planar pyridinone ring (with keto-enol tautomerism) and a chlorinated aromatic moiety, enabling diverse reactivity and intermolecular interactions such as hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C11H8ClNO |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
1-(4-chlorophenyl)pyridin-2-one |
InChI |
InChI=1S/C11H8ClNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H |
InChI Key |
PJHDFEPKFQQKOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one
- Molecular Formula : C₁₁H₁₁ClN₂O
- Molecular Weight : 222.67 g/mol
- Key Features: The 4-aminophenyl group enhances hydrogen-bonding capacity compared to the chloro-substituted analog. This compound is an impurity in apixaban synthesis .
1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one
- Molecular Formula : C₁₇H₁₃ClN₂O
- Molecular Weight : 296.75 g/mol
- Key Features: The quinoline moiety introduces rigidity and planar stacking interactions (dihedral angle = 85.93° with pyridinone). Intramolecular C–H⋯N and intermolecular C–H⋯O hydrogen bonding dominate its crystal packing .
5-(4-Chlorophenyl)-1H-pyridin-2-one
- Molecular Formula: C₁₁H₈ClNO
- Molecular Weight : 205.64 g/mol
- Key Features: Structural isomer of the target compound, with the chlorine atom on the pyridinone ring instead of the phenyl group. This positional difference may alter electronic properties and bioavailability .
Substituent Effects on Physical Properties
*Analogues from with varied X/Y substituents. Higher molecular weights correlate with elevated melting points (e.g., 287°C for nitro-substituted derivatives).
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